(3-Fluorocyclopentyl)methanesulfonyl chloride

Description

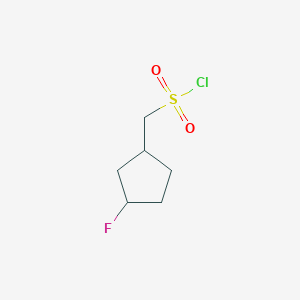

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorocyclopentyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)4-5-1-2-6(8)3-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBCNWSUOTLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Fluorinated Cyclopentyl Derivatives

A widely adopted strategy involves the direct sulfonylation of pre-fluorinated cyclopentyl alcohols. The alcohol precursor, (3-fluorocyclopentyl)methanol , is reacted with methanesulfonyl chloride under basic conditions to yield the target compound. This method leverages the nucleophilic displacement of the hydroxyl group by the sulfonyl chloride.

Reaction Conditions :

- Base : Triethylamine (TEA) or pyridine in anhydrous dichloromethane (DCM) at 0–5°C.

- Stoichiometry : A 1:1.2 molar ratio of alcohol to methanesulfonyl chloride ensures complete conversion.

- Yield : 85–92% after purification via silica gel chromatography.

This approach is favored for its simplicity and scalability. However, the steric hindrance imposed by the fluorinated cyclopentyl ring necessitates prolonged reaction times (12–24 hours) for optimal yields.

Fluorination-Sulfonation Tandem Sequence

An alternative route involves the sequential introduction of fluorine and sulfonyl chloride groups. Starting with cyclopentylmethanol , the 3-position is fluorinated using diethylaminosulfur trifluoride (DAST), followed by sulfonation and chlorination.

Key Steps :

- Fluorination :

- Sulfonation-Chlorination :

Advantages :

- Permits modular functionalization of the cyclopentane ring.

- Avoids handling highly reactive intermediates in isolation.

Limitations :

- DAST is moisture-sensitive and requires strict anhydrous conditions.

- Multi-step purification increases operational complexity.

Mechanistic Insights and Reaction Optimization

Sulfonylation Kinetics and Steric Effects

The sulfonylation of (3-fluorocyclopentyl)methanol follows an SN2 mechanism, where the hydroxyl oxygen attacks the electrophilic sulfur center of methanesulfonyl chloride. The fluorinated cyclopentyl group induces steric strain, slowing the reaction rate compared to non-fluorinated analogs. Kinetic studies reveal a second-order dependence on alcohol and sulfonyl chloride concentrations.

Optimization Strategies :

Chlorination of Sulfonic Acids

An underutilized but promising method involves the chlorination of (3-fluorocyclopentyl)methanesulfonic acid using thionyl chloride (SOCl₂).

Procedure :

- Sulfonic acid (1 equiv.) is refluxed with SOCl₂ (3 equiv.) in toluene for 6 hours.

- Excess SOCl₂ is removed under vacuum, and the product is distilled under reduced pressure.

Yield : 88–90% with >99% purity (GC-MS analysis).

Challenges :

- Requires high-purity sulfonic acid precursors.

- Corrosive reagents necessitate specialized glassware.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Sulfonylation | (3-FC)methanol | 85–92 | 95–98 | Simplicity, fewer steps |

| Fluorination-Sulfonation | Cyclopentylmethanol | 70–78 | 90–92 | Modular fluorination control |

| Sulfonic Acid Chlorination | (3-FC)methanesulfonic acid | 88–90 | >99 | High purity, scalable |

(FC = fluorocyclopentyl)

Analytical Characterization and Quality Control

Critical to process validation is the use of advanced spectroscopic techniques:

Chemical Reactions Analysis

(3-Fluorocyclopentyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions might involve lithium aluminum hydride or other strong reducing agents.

Substitution reactions typically require nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation can yield sulfonyl chlorides with higher oxidation states.

Reduction can produce alcohols, amines, or other reduced derivatives.

Substitution reactions can result in the formation of sulfonamides, esters, or other substituted products.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

(3-Fluorocyclopentyl)methanesulfonyl chloride is utilized as a versatile reagent in organic synthesis. It serves as a sulfonylating agent, which facilitates the introduction of sulfonyl groups into various organic compounds. This reaction is crucial for the synthesis of sulfonamides and other derivatives important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Sulfonamides

In a study focusing on the synthesis of sulfonamides, this compound was employed to react with amines under mild conditions. The resulting sulfonamides exhibited enhanced biological activity compared to their non-sulfonated counterparts, demonstrating the compound's utility in drug development .

Medicinal Chemistry

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry as an intermediate for synthesizing biologically active compounds. Its ability to modify pharmacophores through sulfonation enhances the efficacy and selectivity of drug candidates.

Case Study: IL4I1 Inhibitors

Recent research highlighted the use of this compound in developing inhibitors for the enzyme IL4I1, which is implicated in immune regulation and tumor progression. The synthesized inhibitors demonstrated significant potency against IL4I1, indicating that this compound can play a critical role in developing new therapeutic agents .

Use in Agrochemicals

The compound has been explored for its potential applications in the agrochemical industry, particularly in synthesizing herbicides and pesticides. Its ability to form stable intermediates facilitates the development of new agrochemical formulations.

Case Study: Synthesis of Pesticides

In a patent application, this compound was utilized to synthesize novel pesticide compounds with improved efficacy against target pests while minimizing environmental impact . The process involved a series of reactions where the sulfonyl chloride acted as a key intermediate.

Mechanism of Action

The mechanism by which (3-Fluorocyclopentyl)methanesulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The fluorine atom enhances the electrophilic character of the compound, making it more reactive in substitution reactions. The sulfonyl chloride group acts as a good leaving group, facilitating nucleophilic substitution reactions.

Molecular Targets and Pathways:

The compound can target specific enzymes or receptors in biological systems.

It may be involved in pathways related to the synthesis of fluorinated compounds or the modification of existing molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between (3-Fluorocyclopentyl)methanesulfonyl chloride and related sulfonyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Electronic Effects |

|---|---|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.56 | Methyl (-CH₃) | Minimal steric hindrance; neutral EWG |

| (3-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.63 | 3-Fluorophenyl | Aromatic ring; F induces moderate EWG |

| [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₆ClF₃O₂S | 258.65 | 3-Trifluoromethylphenyl | Strong EWG (CF₃) enhances electrophilicity |

| (3,5-Difluorophenyl)methanesulfonyl chloride | C₇H₅ClF₂O₂S | 227.63 | 3,5-Difluorophenyl | Increased lipophilicity; dual EWG |

| This compound | C₆H₁₀ClFO₂S | 194.66 | 3-Fluorocyclopentyl | Steric bulk; F on saturated ring (weak EWG) |

Notes:

- Electronic Effects : Electron-withdrawing groups (EWGs) like -F or -CF₃ increase the electrophilicity of the sulfur atom, enhancing reactivity in nucleophilic substitution reactions. The cyclopentyl derivative’s fluorine exerts a weaker EWG effect compared to aromatic analogs due to the saturated ring’s reduced resonance stabilization .

Reactivity in Hydrolysis and Stability

Sulfonyl chlorides hydrolyze in aqueous conditions to form sulfonic acids. Reactivity trends are influenced by substituents:

Biological Activity

(3-Fluorocyclopentyl)methanesulfonyl chloride is a sulfonyl chloride compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a fluorinated cyclopentyl group, enhances its lipophilicity, potentially affecting its biological interactions and activity. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₆H₁₀ClFO₂S

- Molecular Weight : 196.66 g/mol

- CAS Number : 1783777-07-0

The presence of fluorine in the cyclopentyl ring is believed to enhance the compound's stability and reactivity, influencing its biological properties.

The biological activity of this compound can be attributed to its ability to act as an electrophile in various chemical reactions, particularly in sulfonylation processes. This property allows it to modify biological molecules, such as proteins and nucleic acids, which may lead to alterations in their function.

Key Mechanisms:

- Electrophilic Reactions : The sulfonyl chloride group can react with nucleophiles, facilitating the formation of sulfonamide derivatives that may exhibit diverse biological activities.

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.

Biological Activity Overview

The biological activities of this compound have not been extensively characterized in isolation; however, related compounds provide insights into its potential effects:

Anticancer Activity

- Mechanism : Sulfonamides derived from sulfonyl chlorides have demonstrated anticancer properties by inhibiting myeloid cell leukemia-1 (MCL-1), a protein that promotes cell survival in cancer cells. This inhibition leads to increased apoptosis in malignant cells.

- Case Study : A study involving phenylpyrrolidine sulfonamide showed significant antiproliferative activity against breast cancer cells both in vitro and in xenograft models .

Neuroprotective Effects

- Mechanism : Similar compounds have exhibited neuroprotective effects through the inhibition of carbonic anhydrase isoforms, which are implicated in neurodegenerative diseases.

- Research Findings : Heteroaryl sulfonamides have been noted for their potential in treating Alzheimer's disease due to their ability to inhibit enzymes that contribute to neurodegeneration .

Toxicological Profile

While the therapeutic potential is promising, the toxicological aspects must also be considered:

Synthesis and Applications

This compound can be synthesized through various methods involving cyclization reactions and subsequent chlorination processes. Its applications extend beyond medicinal chemistry into agrochemicals and materials science due to its reactivity.

Synthesis Example:

A typical synthesis route involves:

- Formation of the cyclopentane core.

- Introduction of the fluorine atom via electrophilic fluorination.

- Reaction with methanesulfonyl chloride under controlled conditions.

Q & A

Q. What are the critical safety protocols for handling (3-Fluorocyclopentyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer : Researchers must use chemical-resistant gloves (e.g., nitrile), sealed goggles, and a lab coat to prevent skin/eye contact. Work should occur in a fume hood to avoid inhalation of vapors. Immediate decontamination with water is required for spills or exposure. Storage must be in corrosion-resistant containers, away from oxidizers and heat sources .

Q. What synthetic routes are commonly employed to produce this compound?

- Methodological Answer : The compound is synthesized via chlorination of the corresponding methanesulfonic acid derivative or through nucleophilic substitution of cyclopentyl precursors with methanesulfonyl chloride. Reaction optimization (e.g., temperature: 0–5°C, anhydrous conditions) is critical to minimize byproducts like sulfonic acids .

Q. How does the fluorocyclopentyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom increases electrophilicity at the sulfonyl chloride group through inductive effects, enhancing reactivity with amines or alcohols. Steric hindrance from the cyclopentyl ring may slow reactions with bulky nucleophiles, requiring longer reaction times or elevated temperatures (40–60°C) .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) are standard. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide formation using this compound?

- Methodological Answer : Use a two-step protocol: (1) React with amines in dichloromethane at 0°C to minimize hydrolysis, then (2) add a base (e.g., triethylamine) to deprotonate intermediates. Monitor pH (8–9) and employ Schlenk techniques to exclude moisture. Yields >85% are achievable with primary amines, but secondary amines may require longer reaction times (12–24 h) .

Q. What mechanistic insights explain contradictions in hydrolysis rates under varying pH conditions?

- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics. At pH < 2, acid-catalyzed cleavage of the S–Cl bond dominates. At pH 7–10, nucleophilic attack by water or hydroxide ions prevails. Conflicting literature data may arise from solvent effects (e.g., acetonitrile vs. THF) or trace metal catalysts. Isotopic labeling (H₂¹⁸O) and kinetic studies can resolve discrepancies .

Q. How does the compound’s stability under thermal stress impact storage and experimental design?

- Methodological Answer : Thermal decomposition above 80°C releases SO₂, HCl, and fluorinated hydrocarbons. Use differential scanning calorimetry (DSC) to identify exothermic peaks. Store at –20°C under inert gas (argon). For high-temperature reactions, in situ generation via stable precursors (e.g., sulfonate esters) is advised .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities. Focus on the sulfonyl group’s electrostatic interactions with catalytic residues (e.g., serine in proteases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers address data gaps in the compound’s ecotoxicological profile?

- Methodological Answer : Conduct OECD 201/202 tests for aquatic toxicity (Daphnia magna, algae). Use high-resolution mass spectrometry (HRMS) to track environmental degradation products. Compare with structurally similar compounds (e.g., phenylmethanesulfonyl chlorides) to estimate persistence and bioaccumulation potential .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

- Methodological Answer :

Employ flow chemistry to control exothermicity and reduce hydrolysis. Use scavengers (e.g., molecular sieves) for HCl byproduct removal. Monitor reaction progress with in-line FTIR to detect intermediate sulfonic acids. Scale-up trials should prioritize solvent selection (e.g., toluene over DCM) for easier purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.